

# Davunetide Fails to Show Efficacy in Progressive Supranuclear Palsy Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Davunetide |           |  |  |
| Cat. No.:            | B1669843   | Get Quote |  |  |

A large-scale Phase 2/3 clinical trial of the investigational drug **davunetide** in patients with progressive supranuclear palsy (PSP) did not meet its primary efficacy endpoints, showing no significant difference from placebo in slowing disease progression. The trial, however, demonstrated that large, multi-center clinical trials for this rare neurodegenerative disease are feasible.

Progressive supranuclear palsy is a debilitating brain disorder caused by the accumulation of the tau protein, leading to problems with walking, balance, eye movements, and eventually swallowing. **Davunetide**, an eight-amino acid peptide, was investigated for its potential to stabilize microtubules and reduce tau phosphorylation, mechanisms believed to be central to the pathology of PSP.[1][2] Pre-clinical studies had suggested a potential benefit, leading to this pivotal clinical trial.[3][4]

## The Pivotal Clinical Trial: A Lack of Efficacy

The primary investigation into **davunetide**'s efficacy in PSP was a multicenter, randomized, double-blind, placebo-controlled Phase 2/3 trial (NCT01110720).[1][5][6] The study enrolled 313 participants diagnosed with possible or probable PSP.[1][5] Patients were randomly assigned to receive either 30 mg of **davunetide** or a placebo, administered intranasally twice daily for 52 weeks.[1][5]

The co-primary endpoints were the change from baseline in the Progressive Supranuclear Palsy Rating Scale (PSPRS) and the Schwab and England Activities of Daily Living (SEADL)



scale.[1][5] The results showed no statistically significant difference between the **davunetide** and placebo groups on either measure.[1][5]

**Quantitative Efficacy Data** 

| Outcome Measure                          | Davunetide Group<br>(n=157) | Placebo Group<br>(n=156) | p-value    |
|------------------------------------------|-----------------------------|--------------------------|------------|
| Change from Baseline in PSPRS (52 weeks) | 11.3 (mean)                 | 10.9 (mean)              | 0.72[1]    |
| Change from Baseline in SEADL (52 weeks) | -0.20 (median)              | -0.20 (median)           | 0.92[5][6] |

The study also found no differences in any of the secondary or exploratory endpoints, which included the Clinical Global Impression of Change (CGIC) and changes in regional brain volume on MRI.[1]

## **Experimental Protocol of the Phase 2/3 Trial**

The clinical trial (NCT01110720) was designed as a robust, year-long study to assess the efficacy and safety of **davunetide**.[1][7][8]

#### Inclusion Criteria:

- Diagnosis of probable or possible PSP based on modified NINDS-SPSP criteria.[1]
- At least a 12-month history of postural instability or falls.[7]
- Decreased downward saccade velocity or supranuclear ophthalmoplegia.
- Age at symptom onset between 40 and 85 years.[7]

#### **Exclusion Criteria:**

- Clinically significant medical conditions that would interfere with the study.[7]
- Contraindications to MRI.[7]



• Structural abnormalities on MRI that could explain symptoms.[7]

#### Treatment Regimen:

- Davunetide 30 mg or placebo.[1]
- Administered as a nasal spray twice daily.[1]
- Treatment duration of 52 weeks.[1]

## **Proposed Mechanism of Action of Davunetide**

**Davunetide** is a peptide derived from the activity-dependent neuroprotective protein (ADNP). [9] Its proposed mechanism of action in the context of tauopathies like PSP involves the stabilization of microtubules and the reduction of tau protein phosphorylation.[1][10] Microtubules are essential for maintaining the structure and function of neurons. In PSP, the tau protein, which normally stabilizes microtubules, becomes abnormal and forms aggregates, leading to microtubule dysfunction and neuronal death.[2][10]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Davunetide for Progressive Supranuclear Palsy: a multicenter, randomized, double-blind, placebo controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Critical appraisal of the role of davunetide in the treatment of progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Davunetide in patients with progressive supranuclear palsy: a randomised, double-blind, placebo-controlled phase 2/3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Davunetide Fails to Show Efficacy in Progressive Supranuclear Palsy Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669843#efficacy-of-davunetide-in-progressive-supranuclear-palsy-psp-clinical-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com